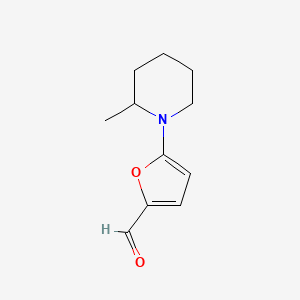

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-4-2-3-7-12(9)11-6-5-10(8-13)14-11/h5-6,8-9H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEESJKGXTHDKKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424338 |

Source

|

| Record name | 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-46-2 |

Source

|

| Record name | 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. We will delve into the primary synthetic routes, the mechanistic underpinnings of these reactions, and provide a detailed experimental protocol for a recommended synthetic method.

Introduction: The Significance of Substituted Furans

Furan-2-carbaldehyde derivatives are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their utility spans pharmaceuticals, agrochemicals, and materials science. The introduction of an amino substituent, such as the 2-methylpiperidine moiety, at the 5-position can significantly modulate the physicochemical and biological properties of the furan scaffold, opening avenues for the development of novel compounds with tailored activities.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the furan ring and the secondary amine, 2-methylpiperidine. Two principal and robust methodologies are considered for this transformation: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA r).

The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] The reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[5] It commences with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[6]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and enhance catalyst stability and activity.[4]

Figure 1: Overview of the primary synthetic routes to this compound.

The Classic Approach: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable pathway for the synthesis of the target molecule.[7] This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[8][9]

Mechanism and Rationale:

In the case of 5-bromo-2-furaldehyde, the aldehyde group at the 2-position acts as an electron-withdrawing group, activating the 5-position for nucleophilic attack by 2-methylpiperidine. The reaction typically requires a base to facilitate the departure of the leaving group and may necessitate elevated temperatures to overcome the activation energy barrier.[10] While potentially simpler as it may not require a metal catalyst, SNAr reactions can be limited by the reactivity of the substrate and the nucleophile.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is recommended as the more general and often higher-yielding method for this specific transformation, given its broad substrate scope and functional group tolerance.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology

Materials:

-

5-Bromo-2-furaldehyde

-

2-Methylpiperidine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Reagent Addition: Add the base (e.g., 1.2-1.5 equivalents), 5-bromo-2-furaldehyde (1.0 equivalent), and 2-methylpiperidine (1.1-1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Parameter | Value/Condition | Rationale |

| Starting Materials | 5-Bromo-2-furaldehyde, 2-Methylpiperidine | Commercially available or readily synthesized precursors. |

| Catalyst System | Pd₂(dba)₃ / XPhos | A robust and widely used catalyst system for Buchwald-Hartwig aminations, known for its high activity. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents that are compatible with the reaction conditions. |

| Temperature | 100-110 °C | Sufficient to promote the catalytic cycle without significant decomposition. |

| Reaction Time | 12-24 hours | Typical duration for complete conversion, should be monitored. |

| Expected Yield | Moderate to High | Buchwald-Hartwig aminations are generally efficient reactions. |

Conclusion

The synthesis of this compound can be effectively achieved through modern synthetic methodologies. The Buchwald-Hartwig amination offers a reliable and versatile route, benefiting from a well-understood mechanism and a wide range of available catalysts and ligands. For researchers in drug discovery and materials science, the ability to efficiently construct such substituted heterocyclic systems is crucial for the development of novel and impactful molecular entities.

References

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

5-methyl-2-Furaldehyde. Organic Syntheses. [Link]

-

One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

-

5-(Piperidin-1-yl)furan-2-carbaldehyde. PubChem. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

-

Advanced Organic Module | English | Green Chemistry. University of Scranton. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]

-

Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate. [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. [Link]

-

Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

"5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde chemical properties"

An In-depth Technical Guide to the Chemical Properties of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Introduction

This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. While specific literature on this exact molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to present a scientifically grounded resource.

Overview of the Furan-2-carbaldehyde Scaffold in Medicinal Chemistry

The furan-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, valued for its versatile reactivity and presence in numerous pharmacologically active molecules.[1] The furan ring, an aromatic heterocycle, can act as a bioisostere for other aromatic systems, such as a phenyl group, potentially enhancing metabolic stability and receptor binding affinity.[1] Derivatives of furan-2-carbaldehyde have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[4]

Significance of the 2-Methylpiperidine Moiety

The piperidine ring is another privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents. The introduction of a methyl group at the 2-position of the piperidine ring introduces a chiral center and steric bulk, which can significantly influence the molecule's conformational preferences and its interactions with biological targets. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.

Scope of the Guide

This guide will cover the fundamental physicochemical and structural properties of this compound. It will propose a viable synthetic route, predict its spectroscopic characteristics, and explore its chemical reactivity and potential applications in research and drug development. The information presented herein is intended to serve as a valuable resource for scientists working with this and related compounds.

Physicochemical and Structural Properties

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 2-methylpiperidine moiety.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅NO₂[5]

-

Molecular Weight: 193.24 g/mol [5]

-

CAS Number: 876710-46-2[6]

Tabulated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [5] |

| Molecular Weight | 193.24 g/mol | [5] |

| CAS Number | 876710-46-2 | [6] |

| Predicted Properties | ||

| XLogP3 | 2.4 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

| Exact Mass | 193.11028 g/mol | Predicted |

| Monoisotopic Mass | 193.11028 g/mol | Predicted |

| Topological Polar Surface Area | 30.6 Ų | Predicted |

| Heavy Atom Count | 14 | Predicted |

Proposed Synthesis

Due to the lack of specific published synthetic procedures for this compound, a plausible route is proposed based on the well-established nucleophilic aromatic substitution on a furan ring.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule involves breaking the C-N bond between the furan ring and the 2-methylpiperidine moiety. This suggests a synthetic approach involving the reaction of a 5-halofuran-2-carbaldehyde with 2-methylpiperidine. 5-Bromo-2-furfural is a readily available starting material for this purpose.

Detailed Experimental Protocol for Nucleophilic Aromatic Substitution

This protocol is a predictive procedure based on analogous reactions.

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-furfural (1.0 eq).

-

Addition of Reagents: Add a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this solution, add 2-methylpiperidine (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic aromatic substitution reaction.

-

Base: A base is required to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is preferred to avoid competing reactions.

-

Temperature: Heating is generally necessary to overcome the activation energy for nucleophilic aromatic substitution on the electron-rich furan ring.

Workflow Diagram for the Proposed Synthesis

Caption: Potential chemical transformations of this compound.

Potential Applications in Research and Drug Development

Analogues in Medicinal Chemistry

The furan and piperidine moieties are present in a wide range of biologically active compounds. [2][3]Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents targeting a variety of diseases. Its derivatives could be explored for activities such as anticancer, antibacterial, and anti-inflammatory effects.

Use as a Chemical Building Block

This compound can serve as a valuable and versatile building block in organic synthesis. The aldehyde functionality allows for its incorporation into more complex molecular structures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. [4]

Conclusion

References

[7]PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. [Link]

[2]BioScience Academic Publishing. (2025-04-16). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link]

[8]SpectraBase. 5-(phenylethynyl)furan-2-carbaldehyde. [Link]

[9]Jaster, J., & Breugst, M. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

[10]Chadwick, D. J., Chambers, J., Meakins, G. D., & Snowden, R. L. (1973). The synthesis and spectroscopic characterisation of furan-2-carbaldehyde-d. Journal of the Chemical Society, Perkin Transactions 1, 1766-1772. [Link]

[11]PubChem. 2-Furancarboxaldehyde, 5-amino-. [Link]

[12]Manukyan, Y., & Taslimi, P. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 101-107. [Link]

[13]Matrix Fine Chemicals. 5-(2-AMINOPHENYL)FURAN-2-CARBALDEHYDE. [Link]

[3]World Journal of Pharmaceutical Research. (2024-12-10). Pharmacological activity of furan derivatives. [Link]

[14]Google Patents. AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.

[15]Google Patents. WO2014179156A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

[16]Google Patents. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

[17]Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Shabasy, O. A. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-134. [Link]

[18]MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

[19]Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

[20]Wu, X., Peng, X., Dong, X., & Dai, Z. (2007). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Chinese Chemical Society, 54(5), 1379-1382. [Link]

[21]N'goc, T. D., Le, T. H., Nguyen, T. K. C., & Vo, D. D. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Molbank, 2023(3), M1704. [Link]

[22]Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]

[23]Varshney, M. M., Singh, S. K., & Kumar, A. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806. [Link]

[24]Murar, A. S., Toth, G., & Moldovan, C. M. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3183. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biojournals.us [biojournals.us]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 876710-46-2|this compound|BLD Pharm [bldpharm.com]

- 7. 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Furancarboxaldehyde, 5-amino- | C5H5NO2 | CID 14173662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 13. 5-(2-AMINOPHENYL)FURAN-2-CARBALDEHYDE | CAS [matrix-fine-chemicals.com]

- 14. AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 15. WO2014179156A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 16. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

"spectroscopic data of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde"

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Introduction: Elucidating the Structure of a Novel Furan Derivative

In the landscape of pharmaceutical research and materials science, furan derivatives are pivotal scaffolds due to their diverse biological activities and versatile chemical properties. The compound this compound represents a molecule of significant interest, combining the electron-rich furan ring with a sterically influenced nitrogen-containing substituent. Precise structural confirmation is the bedrock of any further investigation into its synthetic applications or pharmacological potential. This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, offering a predictive framework for its identification and characterization.

As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation and draws upon data from closely related structural analogs. We will delve into the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind the predicted spectral features is explained, providing researchers with the rationale needed to interpret their own experimental findings with confidence.

Molecular Properties and Structural Overview

Before delving into the spectroscopic data, a foundational understanding of the molecule's properties is essential.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The structure features a furan ring substituted at the 5-position with a 2-methylpiperidine group and at the 2-position with an aldehyde. The nitrogen atom of the piperidine ring acts as a strong electron-donating group through resonance, significantly influencing the electronic environment of the furan ring. Conversely, the aldehyde group is a strong electron-withdrawing group. This "push-pull" electronic configuration is expected to dominate the spectral characteristics.

Caption: Standardized workflow for NMR spectroscopic analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization, EI)

For EI-MS, the molecular ion peak (M⁺˙) is expected to be prominent. The fragmentation pattern will likely be dominated by cleavages that lead to stable, resonance-stabilized fragments. Predicted data for the closely related 5-(piperidin-1-yl)furan-2-carbaldehyde serves as a strong reference. [1]

| m/z (charge/mass ratio) | Predicted Identity | Rationale |

|---|---|---|

| 207 | [M]⁺˙ | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₇NO₂. |

| 192 | [M - CH₃]⁺ | Loss of the methyl group from the piperidine ring, a common fragmentation for alkyl-substituted rings. |

| 178 | [M - CHO]⁺ | Loss of the formyl radical (•CHO), a characteristic fragmentation of aromatic aldehydes. |

| 124 | [C₇H₁₀N]⁺ | Alpha-cleavage at the C2'-C3' bond of the piperidine ring, leading to a stable iminium ion. |

| 94 | [C₅H₄O-N]⁺˙ | Cleavage of the N-C(furan) bond, resulting in a fragment containing the furan-nitrogen moiety. |

| 84 | [C₅H₁₀N]⁺ | The 2-methylpiperidine fragment cation. |

Experimental Protocol for GC-MS

-

Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation : Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

MS Detection : The GC eluent is passed into an electron ionization (EI) mass spectrometer. Acquire mass spectra across a range of m/z 40-500. The ionization energy is typically set to 70 eV.

-

Data Analysis : Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Part 3: Infrared (IR) and UV-Visible Spectroscopy

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum will be dominated by strong absorptions from the aldehyde and the substituted furan ring. [2][3]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| C-H stretch (Aldehyde) | ~2820 and ~2720 | Medium | The characteristic Fermi doublet for an aldehyde C-H bond. |

| C-H stretch (Aliphatic) | 2850 - 2960 | Strong | C-H stretching vibrations of the methyl and methylene groups on the piperidine ring. |

| C=O stretch (Aldehyde) | 1665 - 1680 | Strong, Sharp | The carbonyl stretch is at a lower frequency than a typical aliphatic aldehyde due to conjugation with the furan ring. |

| C=C stretch (Furan) | ~1580 and ~1510 | Medium-Strong | Aromatic C=C stretching vibrations of the furan ring. |

| C-N stretch (Aryl-Amine) | 1300 - 1350 | Medium | Stretching vibration of the bond between the furan carbon and the piperidine nitrogen. |

| C-O-C stretch (Furan) | 1020 - 1080 | Strong | The characteristic asymmetric C-O-C stretch of the furan ether linkage. |

Predicted UV-Visible Spectrum

The molecule possesses a highly conjugated system, which should result in strong UV absorption. The electron-donating piperidine group and the electron-withdrawing aldehyde group create a "push-pull" system that extends conjugation and shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to furan-2-carbaldehyde. [4]

-

Predicted λ_max : 300 - 320 nm

-

Transition Type : π → π*

-

Rationale : This strong absorption band is characteristic of the extended π-electron system across the furan ring, linking the nitrogen lone pair to the carbonyl group.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy offers a powerful and self-validating toolkit for the unambiguous structural confirmation of this molecule. The predicted data, summarized in the tables above, serves as a reliable benchmark for researchers. By following the outlined experimental protocols, scientists can confidently acquire and interpret spectral data, ensuring the integrity of their chemical research and advancing the development of novel furan-based compounds.

References

Sources

Mass Spectrometric Analysis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde: A Technical Guide

Introduction

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both the furan and piperidine scaffolds in pharmaceutical agents.[1] Understanding its molecular structure and stability is paramount for its characterization, quality control, and metabolism studies. Mass spectrometry (MS) is an indispensable analytical technique for providing rapid and sensitive structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[2][3]

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol [4]). We will explore its fragmentation patterns under both hard and soft ionization techniques, specifically Electron Ionization (EI) and Electrospray Ionization (ESI), respectively. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and spectral interpretation.

Rationale for Ionization Method Selection

The choice of ionization method is critical and depends on the analyte's properties and the desired information.[5] For this compound, both EI and ESI offer complementary information.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[3][5] This creates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, which is invaluable for structural elucidation and library matching.[2][3] Given the compound's volatility, it is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution with minimal fragmentation.[1][5] It is ideal for determining the molecular weight of the compound by producing a protonated molecule, [M+H]⁺. The basic nitrogen atom in the piperidine ring readily accepts a proton, making positive-ion ESI particularly effective.[1] Subsequent tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can induce controlled fragmentation, providing detailed structural insights.[1][6] This makes Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source a powerful tool for its analysis.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the functionalities of both the 2-methylpiperidine and the furan-2-carbaldehyde moieties.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial ionization will likely occur at the lone pair of electrons on the piperidine nitrogen, forming a radical cation (M⁺•). The subsequent fragmentation is predicted to follow several key pathways:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1][7] Cleavage of the C-C bond adjacent to the nitrogen atom can result in the loss of the largest substituent. In this case, cleavage at the C2-C3 bond of the piperidine ring would lead to the formation of a stable, resonance-stabilized iminium ion.

-

Ring Fission of Piperidine: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1]

-

Cleavage at the Furan Moiety: The furan ring can also fragment. A characteristic loss of a hydrogen radical from the aldehyde group (M-1) or the entire formyl group (M-29) is expected, similar to the fragmentation of furan-2-carbaldehyde itself.[7][8]

Electrospray Ionization (ESI) Fragmentation (with CID)

In positive-ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 194.2. Collision-Induced Dissociation (CID) in a tandem mass spectrometer will induce fragmentation of this precursor ion. The proton is most likely located on the basic piperidine nitrogen.

-

Neutral Loss from the Piperidine Ring: A common fragmentation pathway for protonated piperidine alkaloids is the neutral loss of small molecules.[9][10]

-

Cleavage of the Piperidine Ring: Similar to EI, the protonated piperidine ring can undergo cleavage, leading to characteristic fragment ions.

-

Loss of the Aldehyde Group: The formyl group can be lost as carbon monoxide (CO), a common fragmentation for aldehydes.[11]

Experimental Protocols

To obtain high-quality mass spectra, the following detailed protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

Objective: To obtain a detailed fragmentation pattern for structural confirmation.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- Vortex to ensure complete dissolution.

- If necessary, dilute the sample further to an appropriate concentration (e.g., 10-100 µg/mL).

2. GC-MS Parameters:

- GC System: Agilent 8890 GC or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 min.

- Ramp: 15°C/min to 280°C.

- Hold: 5 min at 280°C.

- MS System: Agilent 5977B MSD or equivalent.

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

Objective: To confirm the molecular weight and obtain controlled fragmentation data via MS/MS.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

- Vortex to ensure complete dissolution.

- Filter the sample through a 0.22 µm syringe filter.

- Prepare a working solution of 1 µg/mL by diluting with the mobile phase.

2. LC-MS/MS Parameters:

- LC System: Waters ACQUITY UPLC I-Class or equivalent.

- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2 µL.

- Column Temperature: 40°C.

- MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.[1]

- Ionization Mode: Positive ion mode.[1]

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150°C.

- Desolvation Temperature: 350°C.

- Full Scan (MS1): m/z 100-500 to identify the [M+H]⁺ precursor ion.

- Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 194.2) for fragmentation.

- Collision Energy: Optimize by ramping from 10-40 eV to obtain a rich fragmentation spectrum.

Data Presentation and Visualization

Predicted Mass Fragments

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI-MS/MS conditions.

| Ionization | Predicted m/z | Proposed Structure/Loss |

| EI | 193 | Molecular Ion (M⁺•) |

| 178 | [M - CH₃]⁺ | |

| 164 | [M - C₂H₅]⁺ (from piperidine ring) | |

| 122 | Furan-carbaldehyde-piperidine fragment | |

| 98 | Methyl-iminium ion from piperidine | |

| 95 | Furanyl-acylium ion[8] | |

| ESI-MS/MS | 194.2 | Protonated Molecule ([M+H]⁺) |

| 176.2 | [M+H - H₂O]⁺ | |

| 166.2 | [M+H - CO]⁺ | |

| 98.1 | Protonated 2-methylpiperidine fragment |

Experimental and Fragmentation Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible results.

Caption: Predicted EI and ESI fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound, utilizing both EI and ESI techniques, provides a robust framework for its structural characterization. EI-MS offers a detailed fragmentation fingerprint, while ESI-MS confirms the molecular weight and allows for controlled fragmentation studies through MS/MS. The predicted fragmentation pathways, dominated by alpha-cleavage and ring fission of the 2-methylpiperidine moiety and losses from the furan-2-carbaldehyde core, serve as a reliable guide for interpreting experimental data. The protocols and insights provided herein are designed to empower researchers in their analytical endeavors, ensuring accurate and comprehensive characterization of this and structurally related compounds.

References

- BenchChem.

- MDPI.

- Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan.

- ResearchGate.

- PubMed. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.

- SciELO. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- PubMed.

- ResearchGate.

- ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...

- University of Arizona.

- Research and Reviews.

- ResearchGate.

- The Benicewicz Group.

- University of the Pacific.

- University of California, Riverside. Ionization Methods in Organic Mass Spectrometry.

- Santa Cruz Biotechnology. 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde | SCBT.

- Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi.

- PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613.

- Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- YouTube.

- Frontiers.

- NIST WebBook. 2-Furancarboxaldehyde, 5-methyl-.

- ResearchGate. Mass spectrum of 2-Furancarboxaldehyde,5- methyl with Retention Time...

- Wikipedia. 5-Methylfurfural.

- PubMed. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route.

- FooDB. Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. scbt.com [scbt.com]

- 5. as.uky.edu [as.uky.edu]

- 6. longdom.org [longdom.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imreblank.ch [imreblank.ch]

"IR spectrum of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde"

An In-depth Technical Guide to the Infrared Spectrum of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Authored by: A Senior Application Scientist

Foreword

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the structural elucidation of organic molecules. Its ability to probe the vibrational modes of chemical bonds provides a unique molecular fingerprint, offering invaluable insights into the functional groups present within a compound. This guide is dedicated to a comprehensive analysis of the infrared spectrum of this compound, a molecule of interest in medicinal chemistry and organic synthesis. By dissecting the constituent functional moieties—the furan ring, the aldehyde group, and the 2-methylpiperidine substituent—we will predict and interpret the key features of its IR spectrum. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of applying IR spectroscopy for the characterization of complex heterocyclic compounds.

Molecular Structure and its Spectroscopic Implications

The molecule this compound possesses a unique combination of aromatic and aliphatic features, each contributing distinctively to its infrared spectrum. The furan ring, an aromatic heterocycle, is conjugated with the aldehyde group, which influences the vibrational frequency of the carbonyl bond. The 2-methylpiperidine group, a saturated heterocycle, introduces characteristic aliphatic C-H and C-N vibrations.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Predicted Infrared Absorption Bands

The infrared spectrum of this compound can be systematically interpreted by examining the characteristic absorption regions for each functional group.

The Aldehyde Group (–CHO)

The aldehyde functional group gives rise to some of the most distinct signals in an IR spectrum.

-

C=O Stretching: The carbonyl (C=O) stretch is typically a strong and sharp absorption. For saturated aliphatic aldehydes, this band appears around 1740-1720 cm⁻¹.[1] However, conjugation with the furan ring is expected to lower this frequency. Aromatic aldehydes and α,β-unsaturated aldehydes absorb in the range of 1710-1685 cm⁻¹.[1][2][3] Therefore, for the title compound, a strong absorption is predicted in the 1685-1705 cm⁻¹ region.

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that typically appears as one or two moderately intense bands in the 2830-2695 cm⁻¹ region.[1][4] Often, a distinct shoulder is observed around 2720 cm⁻¹, which is a useful diagnostic feature for aldehydes.[1] This is due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[4]

The Furan Ring

The furan ring, as a heteroaromatic system, has several characteristic vibrational modes.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the furan ring are expected to appear just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[5]

-

C=C and C-O-C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring generally produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[5][6] The C-O-C stretching of the furan ether linkage will also contribute to the spectrum, often in the fingerprint region.

The 2-Methylpiperidine Group

The saturated 2-methylpiperidine substituent will show characteristic aliphatic absorptions.

-

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine ring and the methyl group will result in strong absorptions in the 2950-2850 cm⁻¹ range. These will likely be the most intense bands in this region of the spectrum.

-

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected to be a weak to medium intensity band in the fingerprint region, typically around 1250-1020 cm⁻¹ .

Summary of Predicted IR Absorptions

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Reference |

| Aldehyde | C=O Stretch (conjugated) | 1685-1705 | Strong, Sharp | [1][2][3] |

| Aldehyde | Aldehydic C-H Stretch | 2830-2695 | Moderate (often two bands) | [1][4] |

| Furan Ring | Aromatic C-H Stretch | 3100-3000 | Weak to Medium | [5] |

| Furan Ring | C=C Ring Stretch | 1600-1450 | Medium to Strong | [5][6] |

| 2-Methylpiperidine | Aliphatic C-H Stretch | 2950-2850 | Strong | |

| Tertiary Amine | C-N Stretch | 1250-1020 | Weak to Medium |

Experimental Protocol for Infrared Spectroscopy

Acquiring a high-quality IR spectrum is paramount for accurate structural analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

-

-

Sample Preparation and Application:

-

If the sample is a solid, place a small amount directly onto the center of the ATR crystal.

-

If the sample is a liquid or oil, a single drop is sufficient.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the key absorption bands and compare them to the predicted values and literature data.

-

Workflow for IR Spectroscopic Analysis

Caption: A generalized workflow for acquiring and analyzing an IR spectrum.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The key diagnostic peaks include the conjugated carbonyl stretch around 1685-1705 cm⁻¹, the distinctive aldehydic C-H stretches between 2830-2695 cm⁻¹, and the strong aliphatic C-H absorptions from the 2-methylpiperidine moiety in the 2950-2850 cm⁻¹ region. By following a systematic approach to spectral interpretation and employing proper experimental techniques, IR spectroscopy serves as a powerful and efficient tool for the verification and characterization of this and related heterocyclic compounds.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

-

University of Colorado Boulder. IR: aldehydes. [Link]

-

ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

W. W. Norton & Company. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

-

CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

-

ScienceDirect. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]

-

MDPI. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

-

SpectraBase. Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

-

Stenutz. furan-2-carbaldehyde. [Link]

-

ORBi. Molecular structure and vibrational analysis of 2-vinyl furan. [Link]

-

ResearchGate. (2025, August 5). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 601613, 5-(Piperidin-1-yl)furan-2-carbaldehyde. [Link]

-

ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. [Link]

-

PubMed. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. [Link]

-

NIST WebBook. 2-Furancarboxaldehyde, 5-methyl-. [Link]

-

PubChemLite. 5-(piperidin-1-yl)furan-2-carbaldehyde. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Physical Characteristics of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and spectroscopic characteristics of the novel heterocyclic compound, 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde. Given the limited availability of published data for this specific molecule, this document focuses on the requisite experimental protocols and theoretical underpinnings necessary for its thorough characterization. As a Senior Application Scientist, the following sections are structured to not only present known information but also to empower researchers to generate and interpret new data with scientific rigor.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is confirming its molecular structure and fundamental properties.

Molecular Formula: C₁₁H₁₅NO₂[1]

Molecular Weight: 193.24 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Synthesis and Purity Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for forming carbon-nitrogen bonds.[2][3] This method is often preferred for its high functional group tolerance and efficiency.

Potential Impurities:

-

Starting Materials: Unreacted 5-bromo-2-furaldehyde and 2-methylpiperidine.

-

Catalyst Residues: Residual palladium and phosphine ligands from a Buchwald-Hartwig reaction.

-

By-products: Homocoupling products or products from side reactions.

The presence of these impurities can significantly impact the measured physical properties, particularly the melting point, which may be depressed and broadened.[4][5] Therefore, rigorous purification, typically by column chromatography, is essential before characterization.

Physicochemical Properties: A Methodological Approach

The following sections detail the standard experimental procedures for determining the key physical characteristics of a novel organic compound like this compound.

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.[4]

Experimental Protocol: Melting Point Determination using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is tapped into the powder to collect a sample of 1-2 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Approximate Melting Point: A rapid heating rate is used to quickly determine an approximate melting range.

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated slowly, at a rate of approximately 2°C per minute, through the approximate melting range.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]

Boiling Point

For liquid compounds, the boiling point is a key physical constant. Several methods can be employed depending on the amount of sample available.

Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated. A continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]

Solubility Profile

Understanding the solubility of a compound is crucial for its handling, formulation, and biological testing. A systematic approach is employed to classify the compound based on its solubility in a range of solvents.[1][9]

Experimental Protocol: Systematic Solubility Testing

-

Water Solubility: A small amount of the compound (approx. 10 mg) is added to 1 mL of deionized water. The mixture is agitated, and the solubility is observed. If soluble, the pH is tested with litmus paper.[2]

-

Acid/Base Solubility: If insoluble in water, the solubility is tested in 5% aq. NaOH, 5% aq. NaHCO₃, and 5% aq. HCl. Solubility in these reagents provides information about the presence of acidic or basic functional groups.[10]

-

Organic Solvent Solubility: Solubility in common organic solvents such as ethanol, methanol, dichloromethane, and acetone should also be determined.

Caption: A logical workflow for determining the solubility profile of a novel compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]

-

Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), integration values, and coupling constants (J) are analyzed to assign the signals to the specific protons and carbons in the molecule.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons on the furan ring.

-

A signal for the aldehyde proton.

-

A complex set of signals for the protons of the 2-methylpiperidine ring, showing diastereotopic effects due to the chiral center.

-

A signal for the methyl group protons.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbons of the furan ring.

-

A downfield signal for the aldehyde carbonyl carbon.

-

Signals for the carbons of the 2-methylpiperidine ring.

-

A signal for the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[14][15]

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected FTIR Absorption Bands:

-

C-H stretching: Aliphatic and aromatic C-H stretches.

-

C=O stretching: A strong absorption band for the aldehyde carbonyl group.

-

C-N stretching: Corresponding to the bond between the furan ring and the piperidine nitrogen.

-

C-O-C stretching: Characteristic of the furan ring.

Summary of Physicochemical Data

The following table should be populated with experimentally determined data for this compound.

| Physical Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Melting Point | To be determined |

| Boiling Point | To be determined |

| Solubility | To be determined |

Conclusion

The comprehensive characterization of this compound requires a systematic application of standard analytical techniques. This guide has outlined the necessary experimental protocols for determining its fundamental physical and spectroscopic properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for researchers in the fields of chemistry and drug development.

References

-

Melting point determination. (n.d.). Retrieved from a source providing standard organic chemistry laboratory techniques.[4]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.[1]

-

Solubility test for Organic Compounds. (2024). Retrieved from a source detailing solubility testing procedures.[9]

-

Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (2025). Benchchem.[13]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.[16]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.[2]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from a source providing an overview of melting point determination.[5]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.[3]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from a source detailing melting point determination procedures.[6]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.[17]

-

Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.[18]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a source providing a comprehensive guide to identifying unknown organic compounds.[10]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.[7]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from a source providing an overview of FTIR spectroscopy.[19]

-

How Does FTIR Analysis Work? (2022, December 22). Innovatech Labs.[14]

-

7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.[15]

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (n.d.).

- FTIR Analysis of Organic Compounds. (n.d.). Scribd.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.

-

9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts.[11]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from a source providing a guide to NMR techniques.[12]

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved from a source detailing boiling point determination.[8]

- Micro-boiling point measurement. (n.d.). Retrieved from a source providing a method for micro-boiling point measurement.

- DETERMINATION OF BOILING POINTS. (n.d.).

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 25).

- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR.

- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.).

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.

- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. (2025). Benchchem.

- 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613. (n.d.). PubChem.

- comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. (2025). Benchchem.

- 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. (2013). PubMed.

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. pharmdguru.com [pharmdguru.com]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde (CAS No. 876710-46-2)

Disclaimer: Scientific literature and public databases currently lack detailed experimental data for 5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde. This guide, therefore, provides a predictive analysis of its properties based on the well-characterized constituent moieties—furan-2-carbaldehyde and 2-methylpiperidine—and the established principles of medicinal and organic chemistry. All properties and protocols described herein are hypothetical and require experimental validation.

Introduction

This compound is a heterocyclic organic compound with the CAS number 876710-46-2. Its molecular structure, featuring a furan-2-carbaldehyde core linked to a 2-methylpiperidine ring via a nitrogen atom, suggests potential for diverse chemical reactivity and biological activity. Furan-2-carbaldehyde derivatives are known to exhibit a wide range of pharmacological effects, and the incorporation of the 2-methylpiperidine moiety introduces a chiral center and modifies the lipophilicity and steric profile, which could significantly influence its biological interactions. This guide aims to provide a comprehensive theoretical framework for researchers and drug development professionals interested in this molecule.

Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₅NO₂ | Based on structural analysis.[1] |

| Molecular Weight | 193.24 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a pale yellow to brown oil or low-melting solid | Furan-2-carbaldehyde derivatives are often colored, and the introduction of the piperidine ring may result in a non-crystalline form at room temperature. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Melting Point | < 100 °C | The asymmetry introduced by the 2-methylpiperidine may disrupt crystal lattice formation, leading to a lower melting point. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water | The molecule has both polar (aldehyde, amine) and nonpolar (piperidine ring, furan ring) regions, suggesting good solubility in a range of organic solvents. The overall lipophilicity likely limits aqueous solubility. |

| pKa | ~4-5 | The basicity of the tertiary amine is expected to be in this range, influenced by the electron-withdrawing nature of the furan ring. |

Proposed Synthesis Pathway

A plausible synthetic route to this compound would involve a nucleophilic aromatic substitution reaction between 5-bromofuran-2-carbaldehyde and 2-methylpiperidine.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in dimethylformamide (DMF), add 2-methylpiperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Biological Activity and Mechanism of Action

The furan-2-carbaldehyde scaffold is present in numerous compounds with documented biological activities. The aldehyde group can act as a Michael acceptor or form Schiff bases with biological nucleophiles, such as amine groups in proteins. The nature of the substituent at the 5-position of the furan ring significantly modulates the activity.

Figure 2: Potential biological activities based on structural moieties.

It is hypothesized that this compound could exhibit antimicrobial, anticancer, or anti-inflammatory properties. The 2-methylpiperidine group will influence the compound's lipophilicity and steric bulk, which are critical for cell permeability and target binding.

Proposed Analytical Methods

Standard analytical techniques can be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.5 ppm), doublets for the furan ring protons (~6-7 ppm), and a series of multiplets for the piperidine ring protons, including a distinct signal for the methyl group.

-

¹³C NMR: Characteristic signals would be observed for the aldehyde carbon (~180 ppm), furan ring carbons (~110-160 ppm), and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy:

A strong absorption band corresponding to the aldehyde carbonyl group (C=O) is expected around 1670-1690 cm⁻¹. Bands for C-H, C-N, and C-O stretching will also be present.

Mass Spectrometry (MS):

The molecular ion peak [M]⁺ at m/z 193.24 would be expected in the mass spectrum, along with characteristic fragmentation patterns.

Predicted ADME and Toxicological Profile

-

Absorption: The predicted lipophilicity suggests that the compound may be readily absorbed across biological membranes.

-

Distribution: The presence of a basic nitrogen atom could lead to accumulation in acidic tissues.

-

Metabolism: The furan ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which could lead to the formation of reactive intermediates. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Excretion: The metabolites are likely to be excreted in the urine.

-

Toxicology: Furan-containing compounds can exhibit toxicity, primarily through the formation of reactive metabolites that can cause cellular damage. The aldehyde functionality can also contribute to toxicity through covalent binding to proteins and nucleic acids. A thorough toxicological evaluation would be essential before any in vivo studies.

Conclusion

This compound represents an interesting, yet uncharacterized, chemical entity. The predictive analysis presented in this guide, based on its structural components, suggests a molecule with the potential for significant biological activity. However, it is crucial to underscore that all the properties and potential applications discussed are theoretical. Rigorous experimental work is required to synthesize, characterize, and evaluate the actual physicochemical properties, biological activities, and toxicological profile of this compound. This guide serves as a foundational resource to stimulate and direct future research endeavors into this novel molecule.

References

Sources

A Technical Guide to the Preliminary Biological Screening of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde. By leveraging the known pharmacological importance of its constituent furan and piperidine scaffolds, we outline a tiered, logic-driven screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will cover foundational cytotoxicity, antimicrobial, and antioxidant assays, followed by preliminary mechanistic and ADME/Tox considerations. The objective is to efficiently characterize the compound's biological profile, identify potential therapeutic avenues, and make a data-driven decision on its viability as a lead candidate for further development.

Introduction: Deconstructing the Candidate

The compound this compound is a synthetic small molecule that presents two key heterocyclic moieties of significant interest in medicinal chemistry: a furan ring and a piperidine ring.[1][2]

-

The Furan Scaffold: Furan is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The furan ring can act as a bioisostere for phenyl groups, potentially improving metabolic stability and receptor interactions.[3] Furan-containing molecules have been shown to target cancer cells by inducing apoptosis or inhibiting critical enzymes.[6][7]

-

The Piperidine Moiety: Piperidine is one of the most prevalent nitrogen-containing heterocyclic scaffolds in the pharmaceutical industry, found in drugs across more than twenty classes.[1][8] The inclusion of a piperidine ring can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[9][10] It is a common structural feature in anticancer, antiviral, and analgesic agents.[11]

The conjugation of these two powerful pharmacophores warrants a systematic investigation into the compound's biological potential. This guide details a strategic, multi-tiered approach to its preliminary screening.

Foundational Screening Cascade: A Tiered Approach

A successful preliminary screening campaign is not a random collection of assays but a logical progression designed to answer the most critical questions first. Our approach is to establish a foundational safety and activity profile before committing resources to more complex mechanistic studies.

Caption: A logical workflow for the preliminary biological screening cascade.

Tier 1: Cytotoxicity Profiling

Before assessing therapeutic potential, it is imperative to determine the compound's intrinsic toxicity against both cancerous and non-cancerous cell lines. This establishes a baseline therapeutic index and informs the concentration ranges for subsequent assays. We will employ two complementary assays that measure different aspects of cell death.

Rationale for Assay Selection

-

MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. A decrease in signal indicates reduced cell viability, which can be due to cytotoxicity or cytostatic effects.[12]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[13] It is a direct measure of cell death and complements the metabolic data from the MTT assay.[14]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous control line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare a 2-fold serial dilution of the test compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting viability against the log of the compound concentration.[12]

Experimental Protocol: LDH Cytotoxicity Assay

-